![molecular formula C21H27N3O4S B2765904 N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1049514-07-9](/img/structure/B2765904.png)
N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
BenchChem offers high-quality N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Applications
This compound has been used in the synthesis of a new series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. These derivatives have been investigated for their anti-inflammatory activities using the carrageenan-induced rat paw edema model in vivo . The synthesized compounds were found to be potent anti-inflammatory agents .
Antimicrobial Applications
The compound has shown significant antimicrobial activity. A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes . The newly synthesized compounds exhibited significant antibacterial and antifungal activity as that of standards .
Molecular Modeling Applications
The compound has been used in molecular modeling studies. The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Mechanism of Action
Target of Action
The primary targets of N-[3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide are cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle movement, breathing, heart rate, and learning .
Mode of Action
This compound interacts with its targets (AChE and BChE) by inhibiting their activity . By doing so, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance the transmission of nerve signals, particularly in individuals where the function of these enzymes is impaired .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic pathway, which is involved in numerous physiological processes. The increased concentration of acetylcholine can lead to enhanced nerve signal transmission, affecting various downstream effects such as muscle movement, memory formation, and regulation of heart rate .
Result of Action
The result of the compound’s action is the inhibition of AChE and BChE, leading to an increase in acetylcholine levels . This can enhance nerve signal transmission, potentially improving functions such as muscle movement and memory formation. In the context of inflammation, it has been suggested that similar compounds may reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α .
properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c25-29(26,19-7-8-20-21(17-19)28-16-15-27-20)22-9-4-10-23-11-13-24(14-12-23)18-5-2-1-3-6-18/h1-3,5-8,17,22H,4,9-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMADGOAIUUFQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide |
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